1-(4-FLUOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE
Description
Properties
IUPAC Name |
[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4OS/c1-15-21(31-23-26-20(14-29(15)23)16-2-4-17(24)5-3-16)22(30)28-12-10-27(11-13-28)19-8-6-18(25)7-9-19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQBKFOJQNEHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the imidazothiazole core, followed by the introduction of the fluorophenyl groups and the piperazine moiety. Common reagents used in these reactions include fluorobenzene, methylimidazole, and thionyl chloride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with this compound and its derivatives:
- Anticancer Activity : Compounds containing thiazole and imidazole rings have demonstrated significant anticancer properties. Studies have shown that thiazole-based derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The presence of electron-withdrawing groups enhances their effectiveness by improving interaction with biological targets .
- Anticonvulsant Properties : The synthesis of thiazole-piperazine hybrids has resulted in compounds that exhibit anticonvulsant activity in animal models. For instance, certain derivatives have shown protection against seizures induced by pentylenetetrazol (PTZ), indicating their potential use in treating epilepsy .
- Antinociceptive Effects : Research has also indicated that thiazole-piperazine compounds possess antinociceptive properties, making them candidates for pain management therapies. These compounds have been tested in various pain models, demonstrating their ability to reduce pain responses significantly .
Case Studies and Research Findings
Several studies have investigated the applications of similar compounds:
- Anticancer Studies : A study reported that thiazole-pyridine hybrids exhibited IC50 values lower than standard chemotherapeutics, showcasing their potential as more effective anticancer agents .
- Anticonvulsant Activity : Another research effort highlighted a series of thiazole derivatives that provided significant protection in seizure models, with some compounds achieving median effective doses comparable to established anticonvulsants .
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. For example, it could inhibit the activity of a particular enzyme, leading to the accumulation of its substrate and subsequent biological effects.
Comparison with Similar Compounds
Key Observations :
- GBR-12909 demonstrates high toxicity (TDLo = 0.1 mg/kg intravenously in monkeys), suggesting fluorophenyl-piperazine derivatives require careful toxicity profiling .
Imidazo[2,1-b]Thiazole Derivatives
The imidazo[2,1-b]thiazole moiety is associated with acetylcholinesterase (AChE) inhibitory activity. Relevant analogs include:
Key Observations :
- Compound 2 from shows moderate AChE inhibition (IC$_{50}$ ~1.2 μM), suggesting the imidazo[2,1-b]thiazole scaffold is pharmacologically relevant .
- The target compound’s additional piperazine-carbonyl group may modulate binding affinity or selectivity compared to simpler imidazothiazoles.
Antimicrobial Thiadiazole and Triazole Derivatives
highlights imidazo[2,1-b]thiadiazole derivatives with triazole substituents, such as:
| Compound Name | Molecular Formula | Biological Activity | Reference |
|---|---|---|---|
| 2,5,6-Trisubstituted imidazo[2,1-b][1,3,4]thiadiazoles | Variable | Antibacterial (e.g., against E. coli, P. aeruginosa) |
Key Observations :
- Thiadiazole analogs exhibit antibacterial activity, but the target compound’s thiazole ring (vs. thiadiazole) may alter bioactivity due to differences in ring strain and electronic properties .
Biological Activity
The compound 1-(4-Fluorophenyl)-4-[6-(4-Fluorophenyl)-3-Methylimidazo[2,1-B][1,3]Thiazole-2-Carbonyl]Piperazine represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C22H22F2N4OS
- Molecular Weight : 426.50 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The imidazo[2,1-b][1,3]thiazole moiety is known for its ability to inhibit specific kinases and modulate receptor activities.
Key Mechanisms:
- Inhibition of Focal Adhesion Kinase (FAK) : Recent studies suggest that compounds featuring imidazo[2,1-b][1,3]thiazole structures inhibit FAK phosphorylation, which is crucial in cancer cell proliferation and migration .
- Modulation of Human Equilibrative Nucleoside Transporter (hENT-1) : This compound may enhance the effectiveness of chemotherapeutic agents by upregulating the expression of hENT-1, facilitating better drug uptake in cancer cells .
Biological Assays and Efficacy
The biological activity was assessed through various in vitro and in vivo assays:
Case Studies
Several studies have investigated the efficacy of similar compounds with the imidazo[2,1-b][1,3]thiazole scaffold:
- Study on Pancreatic Cancer : A study evaluated a series of imidazo[2,1-b][1,3]thiadiazole derivatives that exhibited strong cytotoxic effects against pancreatic cancer cells by targeting FAK and hENT-1 .
- Anticonvulsant Activity : Research on thiazole derivatives indicated that modifications to the thiazole ring can enhance anticonvulsant properties, suggesting potential applications for neurological disorders .
Q & A
Q. Q1: What are the optimal synthetic routes for 1-(4-fluorophenyl)-4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine?
Answer:
- Step 1 : Use a multi-component coupling strategy involving substituted urea, thiourea, and imidazo[2,1-b][1,3]thiazole precursors under controlled temperature (e.g., 60–80°C) to assemble the core structure .
- Step 2 : Introduce the 4-fluorophenyl groups via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling, depending on halogen availability in intermediates .
- Step 3 : Purify via column chromatography (silica gel, eluent: DCM/MeOH 9:1) and confirm purity via HPLC (>95% by area normalization) .
Q. Q2: How can structural characterization resolve ambiguities in regiochemistry for this compound?
Answer:
- Method : Combine - and -NMR to assign substituent positions, focusing on coupling constants (e.g., imidazo-thiazole protons at δ 7.8–8.2 ppm) .
- X-ray crystallography : For definitive confirmation, grow single crystals in EtOAc/hexane and analyze space group symmetry .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+: ~550–560 m/z) .
Advanced Research Questions
Q. Q3: How do steric and electronic effects of the 4-fluorophenyl groups influence biological activity?
Answer:
- Hypothesis : Fluorine’s electronegativity enhances metabolic stability and target binding via σ-hole interactions.
- Experimental design : Synthesize analogs with -Cl, -CF, or -OCH substituents and compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) .
- Computational analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and correlate with activity .
Q. Q4: What strategies mitigate data contradictions in SAR studies for imidazo-thiazole-piperazine hybrids?
Answer:
- Troubleshooting :
- Meta-analysis : Aggregate data from analogs (e.g., N,4-bis(2-fluorophenyl)piperazine derivatives) to identify trends in logP vs. activity .
Q. Q5: How can computational modeling guide the design of derivatives with enhanced selectivity?
Answer:
- Molecular docking : Use AutoDock Vina to screen against off-target receptors (e.g., GPCRs) and optimize piperazine torsion angles for selectivity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability (RMSD <2.0 Å) .
- ADMET prediction : Employ SwissADME to filter candidates with favorable BBB permeability (TPSA <90 Ų) .
Methodological Frameworks
Q. Q6: How to integrate this compound into a broader theoretical framework for drug discovery?
Answer:
Q. Q7: What experimental controls are critical for reproducibility in scaled-up synthesis?
Answer:
- In-process controls : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and adjust stoichiometry if intermediates degrade .
- Purification : Validate flash chromatography fractions with LC-MS to eliminate regioisomeric byproducts .
- Batch consistency : Use QbD (Quality by Design) principles to define critical process parameters (CPPs) like temperature (±2°C) and stirring rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
